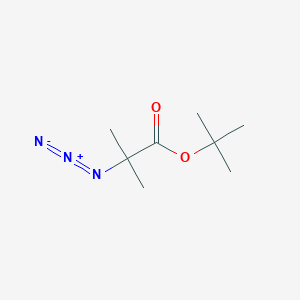

Tert-butyl 2-azido-2-methylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-azido-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-7(2,3)13-6(12)8(4,5)10-11-9/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYOQLBEGVHYDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 Azido 2 Methylpropanoate

Strategies for Introducing the Azido (B1232118) Moiety

Nucleophilic Displacement Reactions of Halogenated Precursors

A common and straightforward approach to azide (B81097) synthesis involves the nucleophilic substitution of an alkyl halide. For the synthesis of tert-butyl 2-azido-2-methylpropanoate, the logical precursor is tert-butyl 2-bromo-2-methylpropanoate. In this Sₙ1-type reaction, the bromide ion, a good leaving group, is displaced by the azide anion. The reaction mechanism is facilitated by the stability of the tertiary carbocation intermediate formed upon the departure of the bromide. chegg.comyoutube.comrsc.org

The choice of solvent is crucial for the success of this reaction, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being preferred as they effectively solvate the cation of the azide salt while leaving the azide anion highly nucleophilic.

| Precursor | Azide Source | Solvent | Temperature | Typical Yield |

| tert-Butyl 2-bromo-2-methylpropanoate | Sodium Azide (NaN₃) | DMF | Room Temp. - 50°C | Good to Excellent |

| tert-Butyl 2-bromo-2-methylpropanoate | Sodium Azide (NaN₃) | DMSO | Room Temp. - 50°C | Good to Excellent |

| tert-Butyl 2-chloro-2-methylpropanoate | Sodium Azide (NaN₃) | DMF/DMSO | Elevated Temp. | Moderate to Good |

Direct Azide Transfer from Alcohols utilizing Specialized Reagents (e.g., 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate)

Modern synthetic methods offer pathways to convert alcohols directly into azides, bypassing the need to first form a halogenated intermediate. researchgate.net One such efficient reagent is 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP). organic-chemistry.org This method allows for the direct transformation of the precursor, tert-butyl 2-hydroxy-2-methylpropanoate, into the desired azide under mild conditions. organic-chemistry.orgresearchgate.net

The reaction with ADMP is typically performed in the presence of a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU). A significant advantage of this method is the ease of purification, as the byproducts are highly water-soluble and can be easily removed through an aqueous workup. organic-chemistry.org This approach avoids the use of triphenylphosphine, which is common in other alcohol-to-azide conversions (like the Mitsunobu reaction) and can complicate product isolation. organic-chemistry.org

| Alcohol Precursor | Reagent System | Base | Conditions | Key Advantage |

| tert-Butyl 2-hydroxy-2-methylpropanoate | ADMP | DBU | Room Temperature | Mild conditions, water-soluble byproducts |

| tert-Butyl 2-hydroxy-2-methylpropanoate | Diphenyl phosphorazidate (DPPA) | DBU | Room Temperature | Avoids hydrazoic acid |

Reaction with Sodium Azide

Sodium azide (NaN₃) is the most common and cost-effective source of the azide nucleophile. As detailed in section 2.1.1, it is highly effective in nucleophilic displacement reactions with suitable alkyl halides. The efficiency of the reaction is heavily dependent on the substrate and reaction conditions. For a tertiary substrate like tert-butyl 2-bromo-2-methylpropanoate, the reaction proceeds readily. Using a solvent like DMSO has been shown to be particularly effective for conversions of alcohols to azides in one-pot procedures involving an in-situ generated iodide intermediate. ias.ac.in While direct reaction with tertiary alcohols is often challenging, the conversion of the corresponding halide is a robust and widely used method. ias.ac.inrsc.org

Formation of the tert-Butyl Ester

The tert-butyl ester group is a key feature of the target molecule, providing steric bulk and acting as a protecting group for the carboxylic acid functionality. Its formation can be achieved through several esterification protocols.

Esterification Methods for Carboxylic Acid Precursors

Starting from the carboxylic acid precursor, 2-azido-2-methylpropanoic acid, the tert-butyl ester can be formed via several methods. A prevalent industrial method is the acid-catalyzed addition of the carboxylic acid to isobutene. google.comgoogle.com This reaction typically employs a strong acid catalyst, such as sulfuric acid or an alkylsulfonic acid. google.com

Alternatively, esterification can be performed using tert-butyl alcohol. However, direct Fischer esterification with a tertiary alcohol like tert-butanol (B103910) is often inefficient due to steric hindrance and the tendency of the alcohol to eliminate to form isobutylene (B52900) under strongly acidic conditions. More specialized methods are often required, such as using 1-(tert-Butoxycarbonyl)benzotriazole, which can be generated in situ, to facilitate the esterification with tert-butyl alcohol in the presence of a base like 4-(dimethylamino)pyridine (DMAP). researchgate.net Another approach involves treating the carboxylic acid with tert-butyl acetate (B1210297) in the presence of a strong acid like perchloric acid. nih.gov

| Carboxylic Acid Precursor | Reagent(s) | Catalyst/Base | Conditions |

| 2-azido-2-methylpropanoic acid | Isobutene | H₂SO₄ (or other strong acid) | 10 to 40°C |

| 2-azido-2-methylpropanoic acid | tert-Butyl Alcohol, EDC, HOBt | DMAP | Room Temperature |

| 2-azido-2-methylpropanoic acid | tert-Butyl Acetate | Perchloric Acid (HClO₄) | Room Temperature |

Comparative Analysis of tert-Butyl Protecting Group Strategies

In many synthetic contexts, the carboxylic acid group requires protection to prevent it from undergoing unwanted reactions. The tert-butyl ester is an excellent choice for this role, belonging to a class of protecting groups that are stable under a wide range of conditions but can be selectively removed. libretexts.orgorganic-chemistry.org

The key feature of the tert-butyl ester is its stability to basic, nucleophilic, and hydrogenolysis conditions, while being readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). ontosight.ai This "orthogonal stability" allows for selective deprotection in the presence of other protecting groups. organic-chemistry.org For example, a benzyl (B1604629) ester, which is removed by hydrogenolysis, can be used in the same molecule as a tert-butyl ester, and each can be removed without affecting the other. The steric bulk of the tert-butyl group also provides kinetic stabilization. researchgate.net

| Protecting Group | Structure | Stability | Deprotection Method | Key Features |

| tert-Butyl (tBu) | -C(CH₃)₃ | Stable to base, hydrogenolysis, mild acid. | Strong Acid (e.g., TFA, HCl) | Acid-labile, sterically bulky. ontosight.ai |

| Benzyl (Bn) | -CH₂C₆H₅ | Stable to acid and base. | Hydrogenolysis (H₂, Pd/C) | Removed under neutral conditions. |

| Methyl (Me) | -CH₃ | Stable to acid. | Saponification (Base, e.g., NaOH) | Base-labile, sterically small. libretexts.org |

Synthesis of Stereoisomers and Enantiopure Forms

This compound is an achiral molecule, meaning it does not have non-superimposable mirror images (enantiomers). This is because the central carbon atom, to which the azide and ester groups are attached, is also bonded to two identical methyl groups. Therefore, the synthesis of specific stereoisomers or enantiopure forms is not applicable to this particular compound.

However, the principles of asymmetric synthesis are highly relevant for structurally similar α-azido esters where the two substituents on the α-carbon are different, thus creating a chiral center. In such cases, several strategies can be employed to achieve enantioselectivity:

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the starting material to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For the synthesis of chiral α-azido esters, a prochiral ester can be attached to a chiral auxiliary. researchgate.netnih.govscielo.org.mx Subsequent azidation of this complex leads to the preferential formation of one diastereomer over the other. The chiral auxiliary is then removed to yield the enantiomerically enriched α-azido ester. wikipedia.org

Asymmetric Catalysis: This approach utilizes a chiral catalyst to influence the stereoselectivity of the azidation reaction. nih.gov For instance, a prochiral α,β-unsaturated ester can undergo an asymmetric conjugate addition of an azide nucleophile in the presence of a chiral catalyst. yale.edu This method directly generates the chiral α-azido ester with high enantiomeric excess. Hydrogen bonding phase-transfer catalysis represents an emerging technique for asymmetric azidation using inexpensive sources like sodium azide. nih.govacs.org

Enzymatic Resolution: In this method, a racemic mixture of a chiral α-azido ester or a precursor is treated with an enzyme that selectively reacts with one of the enantiomers, allowing for the separation of the unreacted enantiomer. researchgate.net For example, an amidase has been used for the kinetic resolution of α-azido carboxamides, providing both the S-configured α-azido carboxylic acid and the R-configured α-azido carboxamide in high enantiomeric purity. researchgate.net

While these methods are not directly required for the synthesis of the achiral this compound, they are crucial for the preparation of a wide range of enantiopure α-azido acids and esters, which are valuable building blocks in medicinal chemistry and peptide synthesis. researchgate.netbohrium.com

Optimization of Synthetic Pathways

The efficient synthesis of this compound relies on the careful optimization of reaction parameters to maximize yield and purity while minimizing reaction time and by-product formation. mdpi.comrepec.org Key areas of focus for optimization include the choice of solvents, reagents, and the potential application of catalytic methods.

The selection of an appropriate solvent is critical in the synthesis of alkyl azides via nucleophilic substitution. Polar aprotic solvents are generally preferred as they effectively solvate the cation of the azide salt (e.g., Na⁺ in sodium azide), thereby increasing the nucleophilicity of the azide anion. researchgate.net

Solvent Effects: Studies have shown that the nucleophilicity of the azide anion is significantly greater in dimethyl sulfoxide (DMSO) compared to other solvents like acetonitrile (B52724), methanol (B129727), and ethanol. researchgate.net The dielectric constant of the solvent also plays a role, with higher dielectric constants generally favoring the dissolution of ionic reagents like sodium azide. epa.govresearchcommons.org For instance, in the synthesis of diethylaluminum azide, the product yield increased with the increasing electron-donating ability of the solvent, with yields increasing in the order of benzene (B151609) < toluene (B28343) < dimethylbenzene < trimethylbenzene. epa.gov

Reagent Selection: The choice of the azide source can also impact reaction efficiency. While sodium azide is commonly used, its solubility in organic solvents can be limited. In such cases, tetraalkylammonium azides can be employed to improve solubility and reaction rates. The nature of the leaving group on the precursor is also important; for example, an α-bromoester is typically more reactive than the corresponding α-chloroester.

Table 1: Interactive Data on Solvent Properties and Their Potential Impact on Azide Synthesis

| Solvent | Dielectric Constant | Boiling Point (°C) | General Applicability |

| Dimethyl sulfoxide (DMSO) | 47.2 | 189 | Excellent for dissolving sodium azide and promoting SN2 reactions. researchgate.net |

| Dimethylformamide (DMF) | 36.7 | 153 | Good alternative to DMSO, also effective at solvating cations. |

| Acetonitrile | 37.5 | 82 | Moderate effectiveness, lower boiling point may be advantageous for product isolation. |

| Tetrahydrofuran (B95107) (THF) | 7.6 | 66 | Generally less effective for reactions with ionic azides due to lower polarity. epa.gov |

Catalysis can offer significant advantages in the synthesis of organic azides, including milder reaction conditions, shorter reaction times, and improved yields. mdpi.com

Phase-Transfer Catalysis (PTC): PTC is a valuable technique for reactions involving a water-soluble reagent, such as sodium azide, and an organic-soluble substrate. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the azide anion from the aqueous phase to the organic phase where the reaction occurs. semanticscholar.orgphasetransfercatalysis.com This method has been successfully applied to the synthesis of glycosyl azides from glycosyl halides. semanticscholar.orgresearchgate.net The use of tetrabutylammonium cations is often preferred to avoid the formation of potentially explosive low molecular weight alkyl azides that can occur with methyl or ethyl groups. phasetransfercatalysis.com

Metal-Catalyzed Azidation: Recent advancements have led to the development of metal-catalyzed azidation reactions. For example, iron-catalyzed azidation of tertiary C-H bonds has been reported, offering a method for late-stage functionalization of complex molecules. nih.govnih.govblogspot.com While not the standard route for synthesizing this compound from its halo-ester precursor, these methods highlight the potential for developing novel and more direct synthetic strategies. Other metal catalysts, including those based on silver and palladium, have also been explored for various azidation reactions. mdpi.com

Hydrogen Bonding Catalysis: Asymmetric catalytic azidation using hydrogen bonding phase-transfer catalysis is an area of active research. nih.govacs.org Chiral bisurea catalysts, for example, have been shown to promote the asymmetric azidation of meso-aziridinium electrophiles with sodium azide, yielding enantioenriched β-amino azides. nih.govacs.org This approach relies on the formation of hydrogen-bonded azide complexes to control the stereochemical outcome of the reaction.

Table 2: Comparison of Synthetic Approaches for Azide Synthesis

| Method | Catalyst Example | Typical Reaction Time | Key Advantages |

| Conventional (Non-catalytic) | None | Several hours to days | Simplicity of setup. |

| Phase-Transfer Catalysis | Tetrabutylammonium bromide | Shorter than conventional | Milder conditions, increased reaction rates, suitable for biphasic systems. phasetransfercatalysis.com |

| Metal Catalysis | Iron(II) complexes | Varies | Can enable C-H functionalization, potentially more direct routes. nih.govnih.gov |

| Hydrogen Bonding Catalysis | Chiral bisurea catalysts | Varies | Enables asymmetric synthesis of chiral azides. nih.govacs.org |

Chemical Reactivity and Mechanistic Aspects of Tert Butyl 2 Azido 2 Methylpropanoate

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.netorganic-chemistry.org This reaction is noted for its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.govnih.gov Tert-butyl 2-azido-2-methylpropanoate serves as an azide (B81097) component in this reaction, reacting with terminal alkynes in the presence of a copper(I) catalyst to form a stable triazole ring. The reaction is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition. organic-chemistry.org The process is often carried out using a Cu(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. wikipedia.org

The mechanism of the CuAAC reaction is understood to proceed through a stepwise pathway rather than a concerted cycloaddition. nih.govnih.gov The catalytic cycle is initiated by the formation of a copper(I) acetylide from a terminal alkyne. wikipedia.orgresearchgate.net This step is often facilitated by a base. Subsequent coordination of the azide, such as this compound, to the copper center activates it for reaction.

Current mechanistic understanding, supported by kinetic and computational studies, suggests the involvement of a dinuclear copper intermediate. researchgate.netnih.govchemrxiv.org In this model, one copper atom binds the acetylide while a second copper atom coordinates and activates the azide. wikipedia.orgresearchgate.net This assembly facilitates the nucleophilic attack of the acetylide on the terminal nitrogen of the azide, leading to a six-membered copper-containing intermediate (a metallacycle). wikipedia.orgnih.gov This intermediate then undergoes ring contraction and subsequent protonolysis to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst. wikipedia.orgchemrxiv.org The involvement of multiple copper centers is believed to be crucial for the reaction's high efficiency and rate. researchgate.netnih.gov

Ligands play a critical role in the CuAAC reaction by stabilizing the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation, and increasing the catalyst's solubility and efficacy, particularly in biological and aqueous systems. nih.govmdpi.com While early procedures were often performed without specific ligands, their introduction has dramatically accelerated reaction rates and improved biocompatibility. nih.govnih.gov

One of the most effective ligands is BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid). lumiprobe.comcaymanchem.com BTTAA is a water-soluble, tris(triazolylmethyl)amine-based ligand that significantly enhances CuAAC reaction rates and suppresses the cytotoxicity associated with copper catalysts. nih.govbroadpharm.com The bulky tert-butyl groups on the ligand are believed to prevent the formation of unreactive copper acetylide polymers. nih.gov In comparative studies, BTTAA has demonstrated superior performance over other common ligands like TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) and THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), showing both a higher reaction rate and increased product yield. caymanchem.comnih.gov The enhanced activity allows for lower catalyst concentrations, which is crucial for applications in chemical biology. lumiprobe.comlumiprobe.com

| Ligand | Key Feature | Primary Application Environment | Relative Performance |

|---|---|---|---|

| TBTA | Original tris(triazolyl) ligand | Organic Solvents | Baseline |

| THPTA | Water-soluble | Aqueous / Biological | Good |

| BTTES | Water-soluble, bulky groups | Aqueous / Biological | Very Good |

| BTTAA | Next-generation water-soluble ligand | Aqueous / Biological | Excellent caymanchem.comnih.gov |

A defining characteristic of the CuAAC reaction is its exceptional regioselectivity. The reaction between an azide and a terminal alkyne almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgnih.gov This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgwikipedia.org

The high regioselectivity is a direct consequence of the copper-catalyzed mechanism. nih.gov The initial formation of the copper acetylide intermediate dictates that the acetylenic carbon is the nucleophilic partner. This copper acetylide then reacts with the azide at its terminal, electrophilic nitrogen atom. wikipedia.org The subsequent steps of the catalytic cycle preserve this connectivity, leading directly to the 1,4-isomer. nih.govrsc.org DFT studies have confirmed that the activation barrier for the pathway leading to the 1,4-product is significantly lower than that for the 1,5-product in the presence of the copper catalyst. nih.gov As the cycloaddition does not create any new stereocenters on the newly formed triazole ring, the stereochemistry of the starting azide and alkyne is retained in the product.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that, like CuAAC, forms a triazole ring but does not require a metal catalyst. magtech.com.cnnih.gov The driving force for this reaction is the high ring strain of a cyclooctyne (B158145) derivative, which significantly lowers the activation energy for the cycloaddition with an azide. magtech.com.cnnih.gov This catalyst-free approach is particularly valuable for applications in living systems where the toxicity of copper is a concern. nih.govnih.gov

This compound can act as the azide partner in SPAAC reactions. It will react with various strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) derivatives, under physiological conditions to form a stable triazole adduct. researchgate.net The reaction kinetics are primarily determined by the structure and strain of the cyclooctyne. magtech.com.cnnih.gov The reaction proceeds rapidly at room temperature and with complete regioselectivity, although the mixture of regioisomers formed can be more complex than in CuAAC. rsc.org

Other Azide Transformations

Beyond cycloaddition reactions, the azido (B1232118) group of this compound can undergo other characteristic transformations.

The reduction of the azido group is a fundamental transformation that provides access to primary amines. This reaction is highly valuable in organic synthesis for installing a protected amino group that can be unmasked in a final step. The reduction of this compound would yield tert-butyl 2-amino-2-methylpropanoate, a non-proteinogenic amino acid ester.

Several methods are available for the reduction of organic azides, with varying degrees of chemoselectivity and mildness. Common reagents and conditions are summarized in the table below.

| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Room temperature, atmospheric or elevated pressure | Highly effective but may reduce other functional groups (e.g., alkynes, alkenes). |

| Staudinger Reaction | Triphenylphosphine (PPh₃) followed by H₂O | Room temperature, THF or other aprotic solvents | Very mild and chemoselective; proceeds via an aza-ylide intermediate. |

| Metal Hydride Reduction | LiAlH₄ or NaBH₄ | Varies (e.g., THF, ether, alcohols) | LiAlH₄ is very powerful; NaBH₄ is milder but may require additives or specific solvents to be effective. |

| Transfer Hydrogenation | HCO₂NH₄, Pd/C | Methanol (B129727), reflux | Avoids the use of gaseous hydrogen. |

The choice of method depends on the presence of other functional groups in the molecule. For a substrate like this compound, which contains an ester group, the Staudinger reaction or catalytic hydrogenation under mild conditions are generally preferred to avoid potential reduction of the ester carbonyl.

Cycloaddition Reactions with Diverse Unsaturated Substrates

The azide functional group behaves as a 1,3-dipole, enabling it to participate in [3+2] cycloaddition reactions with various unsaturated partners (dipolarophiles). wikipedia.org This class of reactions is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgchemie-brunschwig.ch

The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring. wikipedia.orgresearchgate.net The thermal reaction often requires elevated temperatures and can produce a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org However, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds rapidly at room temperature and is highly regioselective, exclusively yielding the 1,4-disubstituted triazole. organic-chemistry.orgijrpc.com This reaction is exceptionally versatile and tolerant of a wide array of functional groups, making it a premier bioconjugation technique. ijrpc.combiochempeg.com

This compound can also react with alkenes, particularly those that are strained or electron-deficient, to form triazoline rings. researchgate.netrsc.org These thermal cycloadditions are a direct way to construct five-membered nitrogen-containing heterocycles. While thermal [2+2] cycloadditions are generally forbidden by orbital symmetry rules, they can occur under specific circumstances, such as with highly reactive ketenes, but are less common for simple azides. ethz.ch

| Reaction Type | Substrate | Conditions | Product | Key Features |

|---|---|---|---|---|

| Huisgen 1,3-Dipolar Cycloaddition | Alkyne | Thermal (heat) | Mixture of 1,4- and 1,5-triazoles | Classic method, may lack regioselectivity. organic-chemistry.org |

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Cu(I) catalyst (e.g., CuSO₄/Na-ascorbate) | 1,4-disubstituted 1,2,3-triazole | "Click" reaction; high yield, regioselective, and bioorthogonal. organic-chemistry.orgijrpc.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cycloalkyne (e.g., cyclooctyne) | Room Temperature, catalyst-free | Fused triazole | Copper-free click chemistry, useful for live-cell imaging. wur.nl |

| Azide-Alkene Cycloaddition | Alkene | Thermal (heat) | Triazoline | Forms non-aromatic five-membered heterocycles. researchgate.netrsc.org |

Reactivity of the tert-Butyl Ester Functionality

Acid-Catalyzed Hydrolysis and Deprotection

The tert-butyl ester group is a widely used protecting group for carboxylic acids due to its stability under basic and neutral conditions, coupled with its facile removal under acidic conditions. acsgcipr.org The deprotection mechanism proceeds via an acid-catalyzed cleavage of the ester C-O bond. acsgcipr.org Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, but the key step is the formation of the highly stable tertiary butyl carbocation upon cleavage. acsgcipr.org

This carbocation can then be trapped by a nucleophile or lose a proton to form isobutylene (B52900) gas. echemi.comstackexchange.com When strong acids with non-nucleophilic conjugate bases, such as trifluoroacetic acid (TFA), are used, the tert-butyl cation is often deprotonated by the trifluoroacetate (B77799) anion to generate isobutylene, regenerating the acid catalyst. echemi.comstackexchange.com Alternatively, the cation can react with the trifluoroacetate anion to form tert-butyl trifluoroacetate as a byproduct. nih.gov

A variety of acidic reagents can be employed for this deprotection, ranging from strong acids like TFA and HCl to Lewis acids like zinc bromide (ZnBr₂). acsgcipr.orgresearchgate.net The choice of acid allows for tuning the reaction conditions to be compatible with other acid-labile groups within a molecule. researchgate.net

Transesterification and Ester Exchange Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For tert-butyl esters, this reaction can be challenging. Under basic conditions, the bulky tert-butyl group sterically hinders the nucleophilic attack of an alkoxide at the carbonyl carbon. chemsrc.com Furthermore, the tert-butoxide is a poor leaving group.

Acid-catalyzed transesterification is more plausible. The mechanism would be similar to acid-catalyzed hydrolysis, where protonation activates the carbonyl group. However, the equilibrium may not favor the formation of a new ester, especially if a primary or secondary alcohol is used, as the formation of the stable tert-butyl cation provides a strong thermodynamic driving force for cleavage rather than exchange. masterorganicchemistry.com Despite these challenges, specific catalytic systems, such as those employing metal triflates, have been shown to facilitate the transesterification of various oils, although tertiary alcohols like tert-butanol (B103910) were found to be unreactive as the nucleophile, suggesting the reverse reaction remains difficult. itb.ac.id

Reactions at the α,α-Disubstituted Carbon Center

Derivatization and Further Functionalization

The α,α-disubstituted (quaternary) carbon center in this compound is sterically hindered and lacks acidic protons, making it generally unreactive towards many common organic transformations such as enolate formation. Direct functionalization at this center is therefore challenging.

Derivatization would typically require prior transformation of one of the existing functional groups. For instance:

Reduction of the Azide: The azide can be reduced to a primary amine (e.g., via Staudinger reaction and hydrolysis, or catalytic hydrogenation). The resulting α,α-dimethyl amino acid derivative could then undergo further reactions at the amine functionality.

Modification of the Ester: After deprotection of the tert-butyl ester to the corresponding carboxylic acid, standard carboxylate chemistry could be employed. For example, conversion to an acid chloride would activate the molecule for reaction with various nucleophiles.

While there is limited specific literature on the derivatization at the quaternary carbon of this particular molecule, studies on structurally similar compounds, such as 2,2-disubstituted β-keto esters, show that the quaternary center can influence the reactivity of adjacent functional groups, for example, in thermal decarboxylation reactions. nih.gov However, direct C-H functionalization or substitution at this sterically encumbered position without activating groups is not a facile process.

Applications in Advanced Chemical Synthesis and Materials Science

Polymer Chemistry

In the field of polymer science, Tert-butyl 2-azido-2-methylpropanoate serves as a key molecule for introducing the azide (B81097) functionality into polymer chains, enabling a host of subsequent modifications and the construction of advanced macromolecular structures.

As a Functional Initiator for Controlled Radical Polymerization (e.g., Atom Transfer Radical Polymerization, ATRP)

This compound is an effective functional initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). The structure contains a tertiary carbon center bonded to a bromine atom (in its bromo-analogue form, tert-butyl 2-bromo-2-methylpropanoate, from which the azide is typically synthesized), which is a classic initiating site for ATRP.

In this process, the carbon-halogen bond is reversibly cleaved by a transition metal catalyst (typically a copper complex), generating a radical that initiates the polymerization of vinyl monomers. The key advantage of using this specific initiator is that the azide group (-N₃) does not interfere with the polymerization and is retained at the initiating (alpha) end of the polymer chain. This allows for the synthesis of polymers with a predetermined molecular weight, a narrow molecular weight distribution, and a reactive azide group at one terminus.

Table 1: Monomers Polymerized via ATRP Using Azide-Functional Initiators

| Monomer | Resulting Polymer | Application Area |

|---|---|---|

| Styrene | Polystyrene | General plastics, packaging |

| Methyl Methacrylate (MMA) | Poly(methyl methacrylate) | Acrylic glass, coatings |

Synthesis of End-Functional and Telechelic Polymers

The use of this compound as an initiator directly yields polymers with a terminal azide group. This azide serves as a highly versatile chemical handle for post-polymerization modification, creating end-functional polymers. Telechelic polymers, which are macromolecules with reactive functional groups at both ends, are valuable precursors for creating block copolymers, chain-extended materials, and polymer networks. mdpi.comrsc.org

By employing a bifunctional initiator with two azide-bearing initiation sites, it is possible to synthesize α,ω-diazido-terminated polymers. These telechelic polymers can then be used in various coupling reactions to produce materials with complex architectures. mdpi.com The azide end-group is particularly useful because its reactions are often highly specific and efficient. mdpi.com

Preparation of Block Copolymers via Orthogonal Click Chemistry

The most prominent application of the azide-terminated polymers produced using this compound is in the synthesis of block copolymers via "click chemistry." Specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is employed. mdpi.com This reaction forms a stable triazole linkage between an azide-functionalized polymer and an alkyne-functionalized polymer.

The process is considered an orthogonal chemical strategy because the azide-alkyne reaction is highly specific and occurs under mild conditions without interfering with most other functional groups present on the polymer backbones. mdpi.com This allows for the efficient linking of two distinct polymer chains, as outlined in the typical procedure below:

Polymer 1 Synthesis: An azide-terminated polymer (Polymer-N₃) is synthesized using this compound as the initiator in an ATRP reaction.

Polymer 2 Synthesis: A separate alkyne-terminated polymer (Polymer-alkyne) is synthesized using an initiator that contains a terminal alkyne group.

Click Reaction: The two polymers are reacted together in the presence of a copper(I) catalyst, covalently linking them to form a well-defined A-B block copolymer (Polymer-triazole-Polymer).

This modular approach provides excellent control over the final block copolymer structure and has been used to create materials such as amphiphilic block copolymers. mdpi.com

Synthesis of Heterocyclic Compounds

The azide group within this compound is a versatile functional group that serves as a precursor for the synthesis of various nitrogen-containing heterocycles. mdpi.comresearchgate.netnih.gov Its reactivity as a 1,3-dipole is central to its utility in forming these ring systems.

Access to Five-Membered Heterocycles (e.g., Triazoles, Pyrroles, Pyrazoles, Oxazoles, Thiazoles, Isoxazoles, Tetrazoles)

Organic azides are well-established building blocks for a wide array of five-membered heterocyclic rings. mdpi.com The most direct and widely utilized reaction involving alkyl azides like this compound is the Huisgen 1,3-dipolar cycloaddition with alkynes to produce 1,2,3-triazoles. nih.gov The copper-catalyzed version of this reaction (CuAAC) is particularly favored due to its high efficiency, regioselectivity (yielding only the 1,4-disubstituted triazole), and mild reaction conditions. nih.gov

While the synthesis of 1,2,3-triazoles is the most prominent application, the azide functional group can, through various synthetic routes, participate in the formation of other important five-membered heterocycles. mdpi.com These reactions may involve different reaction partners and mechanisms, such as reactions with enolates, nitriles, or other dipolarophiles, sometimes followed by subsequent cyclization or rearrangement steps.

Table 2: Five-Membered Heterocycles Accessible from Azide Precursors

| Heterocycle | General Reaction Type |

|---|---|

| 1,2,3-Triazole | [3+2] Cycloaddition with alkynes |

| Pyrrole | Reaction with enolates followed by cyclization |

| Pyrazole | Reaction with activated alkenes or alkynes |

| Oxazole | Intramolecular cyclization of α-azido ketones |

| Thiazole | Multi-step synthesis involving azide reduction and cyclization |

| Isoxazole | Denitrogenative cyclization processes |

Construction of Six-Membered and Fused Heterocyclic Systems

In addition to five-membered rings, the azide moiety can be elaborated into more complex six-membered and fused heterocyclic systems. mdpi.comnih.gov These syntheses are typically not as direct as the [3+2] cycloaddition for triazoles and often involve multi-step reaction sequences. For instance, an azide can be reduced to a primary amine, which can then participate in condensation and cyclization reactions to build rings like pyridines or pyrimidines.

Furthermore, intramolecular reactions, where the azide group reacts with another functional group within the same molecule, can lead to the formation of fused ring systems. The azide acts as a versatile synthon that can be transformed into other nitrogen-containing functionalities, thereby enabling its incorporation into a diverse range of larger heterocyclic frameworks. mdpi.com

Peptidomimetic and Non-Natural Amino Acid Chemistry

The precise control over the three-dimensional structure of peptides is crucial for their biological function. The introduction of non-natural amino acids, especially those with constrained conformations like α,α-disubstituted amino acids, is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as stability and bioavailability. nih.govresearchgate.netnih.gov

This compound serves as a direct precursor to α-azido-α,α-dimethylglycine, a non-natural α,α-disubstituted amino acid. The azide group acts as a protected form of an amine, which can be reduced to the primary amine at a later synthetic stage.

The synthesis of optically active α,α-disubstituted amino acids is a significant challenge in organic chemistry. nih.gov A key strategy involves the stereoselective conversion of chiral tertiary α-hydroxy esters into α-azido esters. organic-chemistry.orgresearchgate.net The Mitsunobu reaction is a powerful method for this transformation, proceeding with a complete inversion of stereochemistry at the α-carbon, which is critical for controlling the chirality of the final amino acid. organic-chemistry.orgresearchgate.net This method has proven effective even with sterically hindered substrates, yielding α,α-disubstituted amino acids in high optical purity. organic-chemistry.org this compound provides a readily available building block containing the desired quaternary α-carbon and protected acid functionality, streamlining the synthesis of peptides incorporating the α,α-dimethylglycine scaffold.

Table 1: Synthetic Methodologies for α,α-Disubstituted Amino Acids

| Method | Description | Key Features |

|---|---|---|

| Mitsunobu Reaction | Converts chiral tertiary α-hydroxy esters to α-azido esters using reagents like HN₃, ADDP, and PMe₃. organic-chemistry.orgresearchgate.net | High chemical yield; Complete inversion of configuration; Preserves optical purity. organic-chemistry.org |

| Asymmetric Alkylation | Utilizes chiral auxiliaries or phase-transfer catalysts to introduce alkyl groups to a glycine (B1666218) equivalent. nih.govunimi.it | Enables control over stereochemistry at the α-carbon. |

| Bucherer–Bergs Reaction | A multicomponent reaction between a ketone/aldehyde, cyanide, and ammonium (B1175870) carbonate to form hydantoins, which are then hydrolyzed to amino acids. nih.gov | Effective for a variety of substrates, including cyclic ketones. nih.gov |

Integration into Peptidomimetic Scaffolds and Hydantoin (B18101) Derivatives

Peptidomimetics are designed to overcome the limitations of natural peptides, such as poor stability against enzymatic degradation. nih.gov Heterocyclic structures are often employed as "privileged scaffolds" in peptidomimetic design because they provide a rigid framework that can mimic peptide secondary structures like β-turns. nih.govresearchgate.net

Hydantoins (imidazolidine-2,4-diones) are one such important scaffold. nih.govthieme-connect.de They can be synthesized from α-azido esters. Research has shown that sterically hindered azides, such as gem-dimethyl glycine azide, can undergo reactions to form hydantoin structures. acs.orgnih.gov However, the yields can be low due to steric hindrance, which impedes the initial reaction step. acs.orgnih.gov This suggests that while this compound can be a precursor for hydantoin-based scaffolds, the reaction conditions must be carefully optimized. Once formed, the hydantoin ring is chemically versatile and can be substituted at multiple positions (N-1, N-3, and C-5) to generate a diverse library of compounds. thieme-connect.de The tert-butyl ester of the starting material can be hydrolyzed under acidic conditions to a free carboxylic acid, allowing for further coupling reactions to build more complex peptidomimetic structures. acs.orgnih.gov

Conjugation and Bioconjugation Methodologies

The azide group is a bioorthogonal functional group, meaning it does not react with most functional groups found in biological systems. This property makes it exceptionally useful for selectively labeling and modifying biomolecules in complex environments.

Bioconjugation involves the covalent linking of a synthetic molecule to a biomolecule, such as a protein or nucleic acid. The azide in this compound is a key player in several powerful bioconjugation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". nih.gov This reaction forms a stable triazole linkage between an azide and a terminal alkyne.

Another important reaction is the Staudinger ligation, where an azide reacts with a phosphine-based reagent. These methods allow for the precise and covalent attachment of tags—such as fluorescent dyes, biotin (B1667282) for purification, or other reporter molecules—to proteins and other biological targets. mdpi.com Covalent tagging provides a robust and permanent label, enabling researchers to track biomolecules in living cells or to inhibit protein function durably. nih.govnih.gov

Table 2: Key Bioorthogonal Reactions Involving Azides

| Reaction Name | Reactants | Product | Key Features |

|---|---|---|---|

| CuAAC "Click" Chemistry | Azide, Terminal Alkyne | 1,4-disubstituted Triazole | High yield, high specificity, requires copper catalyst. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Alkyne (e.g., cyclooctyne) | Triazole | Copper-free, suitable for live-cell labeling. mdpi.com |

| Staudinger Ligation | Azide, Phosphine | Amide bond | Bioorthogonal, proceeds under mild conditions. mdpi.com |

Development of Chemical Probes

Chemical probes are small molecules designed to selectively interact with and report on the function of a specific protein or other biomolecule within a cell. mdpi.comnih.gov These probes typically have three components: a recognition element that binds the target, a reactive group for covalent attachment, and a reporter tag for detection.

The azide functionality is an ideal handle for the modular construction of chemical probes. researchgate.net For example, a complex molecule designed to bind to a specific enzyme's active site can be synthesized with an azide group at a non-critical position. Following target engagement, a reporter molecule containing a terminal alkyne (e.g., a fluorescent dye or biotin) can be "clicked" onto the probe-enzyme complex using CuAAC. nih.govmdpi.com This two-step approach allows for the visualization or isolation of the target protein. mdpi.com Activity-based protein profiling (ABPP) often uses probes with a reactive "warhead" and a reporter handle; the azide serves as a perfect point of attachment for this handle. nih.gov this compound can be incorporated into the synthesis of such probes, providing a stable, non-natural amino acid core that can be elaborated with the necessary targeting and reporting functionalities.

Spectroscopic and Analytical Characterization of Tert Butyl 2 Azido 2 Methylpropanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Tert-butyl 2-azido-2-methylpropanoate is expected to be relatively simple, characterized by two distinct singlets corresponding to the two different types of methyl protons in the molecule.

Tert-butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are chemically shielded and are expected to give rise to a sharp, intense singlet. Based on data for similar tert-butyl esters, this signal is predicted to appear in the upfield region of the spectrum, typically around δ 1.4-1.6 ppm .

Methyl Protons (-C(CH₃)₂-N₃): The six equivalent protons of the two methyl groups attached to the quaternary carbon bearing the azido (B1232118) group are also expected to appear as a singlet. Due to the proximity of the electron-withdrawing azido group, these protons would be slightly deshielded compared to the tert-butyl protons, with an expected chemical shift in the range of δ 1.5-1.7 ppm .

The absence of adjacent protons to either of these groups results in the observation of singlets for both signals, as no spin-spin coupling would occur. The integration of these peaks would show a 9:6 (or 3:2) ratio, corresponding to the number of protons in the tert-butyl and the two geminal methyl groups, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH ₃)₃ | 1.4 - 1.6 | Singlet | 9H |

The proton-decoupled ¹³C NMR spectrum of this compound provides a map of the carbon skeleton. The molecule possesses five distinct carbon environments, which would result in five signals in the spectrum.

Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is the most deshielded carbon in the molecule and is expected to resonate in the far downfield region, typically between δ 170-175 ppm . docbrown.info

Quaternary Carbon of the Tert-butyl Group (-C (CH₃)₃): The quaternary carbon of the tert-butyl group is expected to appear in the range of δ 80-85 ppm .

Quaternary Carbon Bearing the Azido Group (-C (CH₃)₂-N₃): This quaternary carbon, directly attached to the electronegative azido group, would be significantly deshielded and is predicted to have a chemical shift in the region of δ 60-70 ppm .

Methyl Carbons of the Tert-butyl Group (-C(C H₃)₃): The three equivalent methyl carbons of the tert-butyl group are expected to resonate in the upfield region, typically around δ 25-30 ppm .

Methyl Carbons Attached to the Azido-bearing Carbon (-C(C H₃)₂-N₃): These two equivalent methyl carbons would also appear in the aliphatic region, likely between δ 20-25 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | 170 - 175 |

| -C (CH₃)₃ | 80 - 85 |

| -C (CH₃)₂-N₃ | 60 - 70 |

| -C(C H₃)₃ | 25 - 30 |

To further confirm the structural assignments of this compound and its derivatives, two-dimensional (2D) NMR techniques can be employed. rsc.org These experiments provide correlation information between different nuclei within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show no cross-peaks for this compound itself, as there are no vicinal protons to establish through-bond coupling. This lack of correlation would confirm the isolated nature of the two methyl proton environments.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons. For this compound, this would show a cross-peak between the proton signal at δ ~1.4-1.6 ppm and the carbon signal at δ ~25-30 ppm, confirming the C-H connectivity of the tert-butyl methyl groups. Similarly, a correlation would be observed between the proton signal at δ ~1.5-1.7 ppm and the carbon signal at δ ~20-25 ppm, assigning the other set of methyl groups.

These 2D NMR techniques, when used in concert, provide unambiguous evidence for the complete and correct structural assignment of this compound and its derivatives.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by the characteristic absorption bands of its azido and ester functionalities.

The azido group (-N₃) has a very strong and sharp characteristic absorption band due to the asymmetric stretching vibration of the N=N=N bond. This band typically appears in a relatively uncongested region of the IR spectrum, making it a reliable diagnostic tool. For organic azides, this absorption is generally observed in the range of 2100-2160 cm⁻¹ . The intensity of this band is a key feature for identifying the presence of the azido moiety in this compound.

The ester functional group gives rise to two prominent absorption bands in the IR spectrum:

Carbonyl (C=O) Stretching: The carbonyl group of the tert-butyl ester will exhibit a strong absorption band. For saturated aliphatic esters, this C=O stretching vibration typically occurs in the region of 1735-1750 cm⁻¹ . The position of this band can be influenced by the electronic environment, but for a simple alkyl ester like this, it is expected to fall within this range.

C-O Stretching: Esters also show characteristic C-O stretching vibrations. There are typically two C-O stretching bands, one for the C-O bond adjacent to the carbonyl group and one for the O-alkyl bond. These bands are usually found in the fingerprint region, between 1000 and 1300 cm⁻¹ . For a tert-butyl ester, a strong and broad absorption band is expected in the region of 1150-1250 cm⁻¹ , corresponding to the C-O stretching of the ester linkage.

In addition to these key functional group absorptions, the IR spectrum of this compound would also display C-H stretching vibrations for the methyl groups in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1370-1470 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azido (-N₃) | Asymmetric stretch | 2100 - 2160 | Strong, Sharp |

| Carbonyl (C=O) | Stretch | 1735 - 1750 | Strong |

| Ester (C-O) | Stretch | 1150 - 1250 | Strong |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound and its derivatives, offering high sensitivity and specificity for molecular weight determination and structural elucidation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound. This technique is frequently coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.govresearchgate.net For derivatives of this compound, HRMS is instrumental in confirming the successful synthesis and identifying metabolites. rsc.org A combination of accurate mass measurements and MS/MS fragmentation patterns allows for the confident elucidation of molecular structures. nih.govresearchgate.net

For example, in the characterization of a derivative, tert-butyl 4-(2-azido-2-methylpropanoyl)piperazine-1-carboxylate, HRMS was measured on a Bruker micrOTOF mass spectrometer under positive electrospray ionization (ESI+) conditions to confirm its composition. rsc.org Chemical database searching has become a common practice in non-targeted identification workflows that use HRMS. researchgate.net

Table 1: Illustrative HRMS Data for a Derivative of this compound

| Compound | Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Ion |

| tert-butyl 4-(2-azido-2-methylpropanoyl)piperazine-1-carboxylate | C13H23N5O3 | 313.1801 | 313.1805 [M+H]+ | [M+H]+ |

Note: The data in this table is illustrative and based on typical results for similar compounds.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and polar molecules, making it ideal for many derivatives of this compound. nih.govsemanticscholar.org ESI-MS typically produces intact molecular ions with minimal fragmentation, which simplifies the determination of the molecular weight. nih.govsemanticscholar.org This method is often the ionization source for HRMS analyses of these compounds. rsc.org

In ESI-MS, the analyte solution is sprayed through a charged capillary, creating a fine aerosol of charged droplets. semanticscholar.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. semanticscholar.org The best ESI response is generally observed for analytes that possess ionizable acidic or basic functional groups. nih.govsemanticscholar.org

Key Features of ESI-MS in the Analysis of this compound Derivatives:

Soft Ionization: Preserves the molecular integrity of the analyte, yielding clear molecular ion peaks. nih.gov

High Sensitivity: Capable of detecting sub-picomole amounts of lipids from biological samples. nih.gov

Coupling with LC: Easily coupled with High-Performance Liquid Chromatography (HPLC) for the analysis of complex mixtures. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is valuable for the analysis of a wide range of molecules, including large organic and biological macromolecules. upenn.edu In MALDI-TOF, the analyte is co-crystallized with a matrix material on a target plate. nih.gov A pulsed laser irradiates the sample, causing the matrix to absorb the energy and desorb, carrying the analyte molecules into the gas phase as ions. jeol.com These ions are then accelerated and their mass-to-charge ratio is determined by their time of flight to the detector. jeol.com

While direct applications to this compound are not extensively documented, MALDI-TOF is a powerful tool for characterizing polymers and other large molecules that could be synthesized using this azide-containing building block. The choice of matrix is critical for successful analysis. researchgate.net For instance, 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) is a common matrix for a variety of compounds. researchgate.net

Table 2: Common Matrices Used in MALDI-TOF MS

| Matrix | Abbreviation | Typical Analytes |

| 2,5-Dihydroxybenzoic acid | DHB | Peptides, proteins, carbohydrates, synthetic polymers |

| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides and proteins |

| Sinapinic acid | SA | Proteins and other high molecular weight biomolecules |

| 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile | DCTB | Coordination compounds, organometallics, conjugated organic compounds researchgate.net |

Chromatographic Separations and Analysis

Chromatographic techniques are essential for the purification and analytical assessment of this compound and its derivatives.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While the thermal stability of the azide (B81097) group in this compound requires careful consideration, GC can be employed for the analysis of related, more stable derivatives or reaction products. For instance, GC has been used to analyze tert-butyl alcohol and methyl tert-butyl ether. uminho.ptnih.gov

A typical GC setup involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase within the column. nih.gov A flame ionization detector (FID) is commonly used for the detection of organic compounds. uminho.pt

Table 3: Illustrative GC Parameters for Analysis of Related Tert-Butyl Compounds

| Parameter | Condition |

| Column | 10% Carbowax 20M on 80/100 support (2 m x 3.2 mm x 2.1 mm I.D.) uminho.pt |

| Injector Temperature | 190 °C uminho.pt |

| Detector (FID) Temperature | 190 °C uminho.pt |

| Oven Temperature Program | 50 °C for 3 min, then ramp to 190 °C at 10 °C/min, hold for 3 min uminho.pt |

| Carrier Gas | Helium |

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective method for monitoring reaction progress, identifying compounds, and determining the purity of a sample. sigmaaldrich.com For the analysis of this compound and its derivatives, TLC is routinely used to guide purification by column chromatography. rsc.org

Table 4: Example TLC Systems for Derivatives of this compound

| Derivative | Stationary Phase | Mobile Phase (v/v) | Visualization |

| tert-butyl 4-(2-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)acryloyl)piperazine-1-carboxylate | Silica (B1680970) Gel 60 F254 | n-hexane/EtOAc = 6/1 rsc.org | UV light |

| tert-butyl 4-(2-(8,9-dihydro-1H-dibenzo[3,4:7,8]cycloocta[1,2-d] rsc.orgresearchgate.netsigmaaldrich.comtriazol-1-yl)acryloyl)piperazine-1-carboxylate | Silica Gel 60 F254 | n-hexane/EtOAc = 1/1 rsc.org | UV light |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for verifying the purity and quantifying this compound. Given the compound's structure—a non-polar tert-butyl group and a polar azide functional group—reversed-phase HPLC (RP-HPLC) is the most common and effective method for its analysis.

In a typical RP-HPLC setup, a non-polar stationary phase (like C18 or C8) is used in conjunction with a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) and water would be employed. The exact ratio would be optimized to achieve adequate retention and sharp peak shape. An acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to ensure the reproducibility of the analysis by suppressing the ionization of any acidic impurities.

Detection of the azide group can be challenging due to its weak chromophore. However, UV detection is feasible, typically at a low wavelength around 210-220 nm where the azide functional group exhibits some absorbance. unisa.it For more sensitive and specific detection, especially in complex matrices, Mass Spectrometry (MS) coupled with HPLC (LC-MS) would be the method of choice.

A potential issue in the analysis of azides is their potential for degradation or reaction. Therefore, method development would need to ensure the stability of this compound under the chosen chromatographic conditions. Derivatization is another approach that can be used for the analysis of azides, particularly for trace-level quantification. For instance, reaction with a UV-active or fluorescent tag can significantly enhance detection sensitivity.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA |

| Gradient | Isocratic or Gradient (e.g., 50-95% ACN over 15 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC) for Polymer Characterization

This compound can serve as an initiator or a monomer in polymerization reactions, leading to the formation of polymers. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for characterizing the molecular weight and molecular weight distribution (polydispersity index, PDI) of these resulting polymers.

GPC/SEC separates molecules based on their hydrodynamic volume in solution. Larger polymer chains elute from the column faster than smaller ones. The system is calibrated using a series of polymer standards with known molecular weights (e.g., polystyrene or poly(methyl methacrylate)). The data obtained allows for the determination of several key parameters, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn).

For polymers derived from this compound, the choice of eluent is critical and depends on the solubility of the polymer. Common organic solvents like tetrahydrofuran (B95107) (THF), chloroform, or N,N-dimethylformamide (DMF) are often used. The detection is typically performed using a refractive index (RI) detector, which is sensitive to the concentration of the polymer. For more detailed structural information, multi-detector systems incorporating light scattering (LS) and viscometry detectors can be employed to determine the absolute molecular weight and gain insights into the polymer's architecture, such as branching.

Table 2: Representative GPC/SEC Data for a Polymer Derived from this compound

| Parameter | Value |

| Mn ( g/mol ) | 15,000 |

| Mw ( g/mol ) | 18,000 |

| PDI (Mw/Mn) | 1.20 |

| Eluent | Tetrahydrofuran (THF) |

| Calibration | Polystyrene standards |

| Detector | Refractive Index (RI) |

A low PDI value (typically close to 1.0) is indicative of a well-controlled polymerization process, a desirable characteristic in many applications.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While there is no publicly available crystal structure for this compound itself, analysis of structurally related compounds provides a strong indication of the expected structural features. For instance, the crystal structures of tert-butyl 2-benzoyl-2-methylpropanoate and tert-butyl 2-(4-chlorobenzoyl)-2-methylpropanoate have been reported.

Should this compound be crystallized, single-crystal X-ray diffraction analysis would yield crucial information, including:

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.

Space Group: The symmetry of the crystal lattice.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Exact measurements of the distances between atoms and the angles between bonds. This would definitively characterize the geometry of the ester and azide functional groups.

Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding or van der Waals forces.

The data obtained would be invaluable for understanding the compound's solid-state properties and for computational modeling studies.

Table 3: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Parameters | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths (Å) | C=O, C-O, N=N=N |

| Key Bond Angles (°) | O-C=O, C-N-N |

| Molecular Conformation | Dihedral angles defining the overall shape |

This information provides a fundamental understanding of the molecule's steric and electronic properties in the solid state.

Advanced Theoretical and Computational Studies

Electronic Structure and Bonding Analysis

Understanding the electronic structure is fundamental to predicting a molecule's behavior. Computational analyses reveal the distribution of electrons and the nature of chemical bonds, offering insights into molecular stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For tert-butyl 2-azido-2-methylpropanoate, DFT calculations, often using hybrid functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p), are employed to optimize the molecular structure and determine key bonding parameters. nih.govresearchgate.net

These calculations can provide precise data on bond lengths, bond angles, and dihedral angles, characterizing the molecule's three-dimensional shape. The results of such optimizations are crucial for understanding the steric and electronic environment around the quaternary center containing the azide (B81097) and ester functionalities.

Table 1: Exemplary Optimized Geometric Parameters for this compound using DFT The following data is illustrative of typical results obtained from DFT calculations on similar organic molecules.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | ||

| C=O (carbonyl) | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| O-C (tert-butyl) | ~1.48 Å | |

| C-N (azide) | ~1.47 Å | |

| N=N (azide) | ~1.25 Å | |

| N≡N (azide) | ~1.13 Å | |

| Bond Angles | ||

| O=C-O (ester) | ~125° | |

| C-N-N (azide) | ~115° | |

| N-N-N (azide) | ~172° (near linear) |

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes chemical bonding in terms of orbitals that extend over the entire molecule. youtube.com Of particular importance in predicting chemical reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comunesp.br The energy and spatial distribution of these orbitals govern how a molecule interacts with other reagents. researchgate.netsapub.org

For this compound, the HOMO is expected to be primarily localized on the azide group, which is electron-rich. This orbital is associated with the molecule's ability to act as a nucleophile or participate in reactions like 1,3-dipolar cycloadditions. mdpi.com The LUMO is likely centered on the π* antibonding orbital of the carbonyl group in the ester functionality, which is the most electrophilic site. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

Table 2: Frontier Molecular Orbitals and Their Role in Reactivity

| Orbital | Primary Location | Associated Reactivity |

| HOMO | Azide group (-N₃) | Nucleophilic character, electron donation in cycloadditions |

| LUMO | Carbonyl group (C=O) | Electrophilic character, accepting electrons from nucleophiles |

| HOMO-LUMO Gap | Entire Molecule | Indicator of chemical stability and electronic excitation energy |

Computational Mechanistic Investigations

Computational methods are invaluable for exploring the pathways of chemical reactions, identifying intermediate structures, and calculating the energies of transition states. This provides a detailed, step-by-step view of how transformations occur.

Transition state (TS) modeling is a computational technique used to locate the highest energy point along a reaction coordinate. The structure and energy of the transition state determine the activation energy (ΔG‡) of a reaction, which in turn governs the reaction rate. For this compound, a primary reaction of interest is the [3+2] cycloaddition of the azide group with alkynes or alkenes. DFT calculations can model the transition state for this reaction, revealing a concerted but often asynchronous process where the two new single bonds form at slightly different rates. mdpi.com By comparing the activation energies for different potential reaction pathways or competing substrates, these models can predict reaction outcomes and selectivity. mdpi.com

Table 3: Illustrative Energy Profile for a Hypothetical Two-Step Reaction Relative energies (in kcal/mol) are typical for organic transformations and are calculated relative to the reactants.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| TS1 | First transition state | +25.0 |

| Intermediate | Transient species formed after TS1 | +5.0 |

| TS2 | Second transition state | +15.0 |

| Products | Final stable molecules | -10.0 |

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of tert-butyl 2-azido-2-methylpropanoate typically starts from its precursor, tert-butyl 2-bromo-2-methylpropanoate. This process involves a nucleophilic substitution reaction where the bromide is displaced by an azide (B81097) ion, commonly from sodium azide. While effective, this route relies on precursors and reagents whose own synthesis presents environmental and safety challenges.

Current research is focused on developing greener and more sustainable pathways. These efforts are directed at two main areas: the synthesis of the tert-butyl ester and the azidation step.

Sustainable Esterification: A novel, eco-friendly method has been developed for the synthesis of tert-butyl esters using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source, facilitated by electromagnetic milling. rsc.org This approach is particularly appealing as it is solvent-free, base-free, and operates without external heating, aligning with the principles of green chemistry. rsc.org

Greener Azide Sources: The production of sodium azide itself can be hazardous. Recent advancements have demonstrated a safer, faster, and more environmentally friendly process for sodium azide synthesis by using benzyl (B1604629) alcohol as a reactant. rsc.org This method reduces the reaction time from hours to minutes, eliminates volatile organic compound (VOC) emissions, and allows for the recycling of the alcohol without distillation. rsc.org

Expanding the Utility in Functional Material Design

The azide functionality of this compound makes it a powerful tool for the design of functional materials, particularly through surface modification. The compound can be used as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), to grow polymers with a terminal azide group. These azide-terminated polymers can then be covalently attached, or "clicked," onto surfaces that have been pre-functionalized with alkyne groups. rsc.org

This "grafting-to" method allows for precise control over the chemical composition of surfaces, which is crucial for technologies in areas like wetting, adhesion, and biocompatibility. For example, polyelectrolyte brushes have been successfully grafted onto silicon surfaces and polyethylene (B3416737) terephthalate (B1205515) nanochannels using this strategy. The azide-alkyne cycloaddition reaction provides a highly efficient and specific way to create these functional surfaces under mild conditions. rsc.orgnumberanalytics.com

The versatility of this approach allows for the creation of a wide range of functional materials by changing the polymer backbone or the substrate.

| Material Type | Substrate | Attached Polymer | Potential Application |

| Hydrophilic Surfaces | Silicon Wafer, Glass | Poly(ethylene glycol) (PEG) | Anti-fouling coatings, biosensors |

| Polyelectrolyte Brushes | Silicon, PET Nanochannels | Sodium polystyrene sulfonate (PSSNa) | Ion exchange membranes, flow control |

| Biocompatible Coatings | Titanium Implants | Poly(N-isopropylacrylamide) (PNIPAAm) | Medical implants, cell culture substrates |

| Functional Nanoparticles | Gold or Silica (B1680970) Nanoparticles | Polystyrene (PS) | Targeted drug delivery, diagnostics |

This methodology is being explored for creating advanced materials with tailored properties for specific and sophisticated applications.

Integration into Advanced Polymer Architectures

Beyond linear polymers for surface grafting, this compound is a key building block for creating complex and advanced polymer architectures. Its utility as an initiator for controlled radical polymerization (CRP) techniques like ATRP and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is fundamental to this application. researchgate.netnih.gov

In these processes, the compound initiates the growth of a polymer chain, resulting in a well-defined macromolecule with the azide group positioned at one end (the α-terminus). nih.gov This terminal azide group does not interfere with the polymerization but remains as a reactive handle for subsequent modification via click chemistry. By reacting these azide-terminated linear polymers with molecules containing multiple alkyne groups, or with other polymers containing alkyne functionalities, a variety of advanced architectures can be constructed. numberanalytics.com

The combination of controlled polymerization and click chemistry provides a powerful and modular platform for polymer synthesis. researchgate.net

| Polymer Architecture | Synthesis Strategy | Key Properties |

| Block Copolymers | An azide-terminated polymer is used as a macroinitiator for a second polymerization, or "clicked" to another polymer block. | Combines properties of different polymers (e.g., hydrophilic and hydrophobic blocks for self-assembly). |

| Star Polymers | Multiple azide-terminated polymer "arms" are "clicked" onto a central multi-alkyne core molecule. | Low solution viscosity, high functional group density. |

| Graft Copolymers | Azide-terminated polymer chains are "clicked" onto a polymer backbone containing alkyne side groups. | "Bottle-brush" structures with unique solution and bulk properties. |

| Cyclic Polymers | A linear polymer with both an azide and an alkyne end group undergoes an intramolecular "click" reaction. | Different thermal and hydrodynamic properties compared to linear analogues. |

This approach enables the precise engineering of macromolecules with specific topologies and functionalities for use in fields ranging from nanotechnology to biomedicine.

Innovations in Bioconjugation and Bioorthogonal Chemistry

The azide group is central to the field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govdntb.gov.ua this compound serves as a valuable source of this bioorthogonal handle. The azide group is abiotic, small, and generally unreactive toward biological molecules, making it an ideal tag for bioconjugation. nih.gov

The primary reactions involving azides in this context are azide-alkyne cycloadditions, which are often referred to as "click chemistry". nih.gov These reactions are highly specific and efficient, forming a stable triazole linkage. nih.gov

| Reaction Name | Description | Catalyst | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient and regioselective reaction between a terminal alkyne and an azide. ingentaconnect.com | Copper(I) | Fast kinetics, high yield. Requires a copper catalyst, which can be toxic to cells, though ligands have been developed to mitigate this. jenabioscience.comnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A reaction between an azide and a strained cyclooctyne (B158145). The ring strain of the alkyne accelerates the reaction without needing a catalyst. dntb.gov.uaresearchgate.net | None (Copper-free) | Truly bioorthogonal, suitable for live cell and in vivo applications. Kinetics can be tuned by modifying the cyclooctyne structure. nih.gov |

| Staudinger Ligation | An early bioorthogonal reaction between an azide and a specifically engineered phosphine. nih.gov | None | The first widely used bioorthogonal reaction, though it suffers from slower kinetics compared to click chemistry. nih.gov |

Innovations in this field focus on developing new catalysts and ligands to make CuAAC more biocompatible and on designing new strained alkynes to increase the speed and efficiency of SPAAC for in vivo imaging and labeling. nih.goveurjchem.com this compound provides the crucial azide component for molecules designed to participate in these advanced bioconjugation strategies.

Applications in Chemical Biology and Probe Development

A chemical probe is a small molecule used to study and manipulate biological systems, often by selectively interacting with a specific protein target. nih.govnih.gov this compound serves as a foundational building block in the synthesis of such probes. The development of a chemical probe is often a multi-step process where the azide functionality plays a critical role. mdpi.com

The strategy typically involves:

Synthesis of a "Warhead": A molecule is designed and synthesized that can bind to a specific biological target (e.g., the active site of an enzyme). This molecule incorporates the this compound moiety or a similar azide-containing fragment.